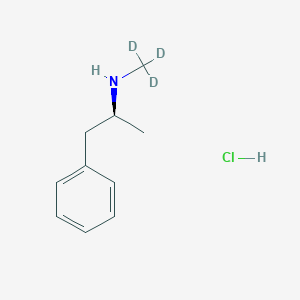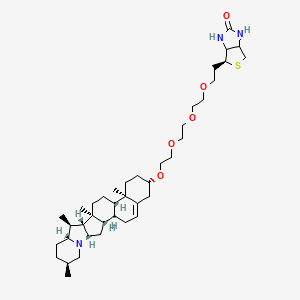
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine: is a complex organic compound with the molecular formula C40H65N3O5S and a molecular weight of 700.03 g/mol . This compound is a derivative of solanidine, a steroidal alkaloid, and is biotinylated, meaning it has a biotin moiety attached to it. Biotinylation is often used in biochemical applications to facilitate the study of protein interactions and functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine involves multiple steps, starting with the preparation of solanidine. The biotinylation process typically involves the reaction of solanidine with a biotinylation reagent under specific conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and catalysts such as N-hydroxysuccinimide (NHS) esters .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process would be optimized for yield and cost-effectiveness, potentially involving continuous flow chemistry techniques.
化学反应分析
Types of Reactions
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
科学研究应用
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and functions due to its biotinylated nature.
Industry: Utilized in the production of biochemical reagents and kits
作用机制
The mechanism of action of 3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine involves its interaction with specific molecular targets. The biotin moiety allows it to bind to avidin or streptavidin with high affinity, facilitating the study of protein interactions. The solanidine core may interact with various biological pathways, potentially affecting cellular processes .
相似化合物的比较
Similar Compounds
Biotinylated Steroids: Compounds like biotinylated cholesterol or biotinylated testosterone.
Steroidal Alkaloids: Compounds like solasodine or tomatidine.
Uniqueness
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine is unique due to its combination of a steroidal alkaloid core and a biotin moiety. This dual functionality allows it to be used in a variety of biochemical applications, making it a versatile tool in scientific research .
属性
分子式 |
C40H65N3O5S |
|---|---|
分子量 |
700.0 g/mol |
IUPAC 名称 |
(4S)-4-[2-[2-[2-[2-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]ethoxy]ethoxy]ethoxy]ethyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C40H65N3O5S/c1-25-5-8-33-26(2)36-34(43(33)23-25)22-31-29-7-6-27-21-28(9-12-39(27,3)30(29)10-13-40(31,36)4)48-20-19-47-18-17-46-16-15-45-14-11-35-37-32(24-49-35)41-38(44)42-37/h6,25-26,28-37H,5,7-24H2,1-4H3,(H2,41,42,44)/t25-,26+,28-,29+,30-,31-,32?,33+,34-,35-,36-,37?,39-,40-/m0/s1 |
InChI 键 |
ISSYWEGUXYBABV-LDCGFPBRSA-N |
手性 SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OCCOCCOCCOCC[C@H]7C8C(CS7)NC(=O)N8)C)C)C |
规范 SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OCCOCCOCCOCCC7C8C(CS7)NC(=O)N8)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)
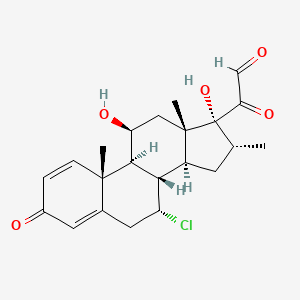
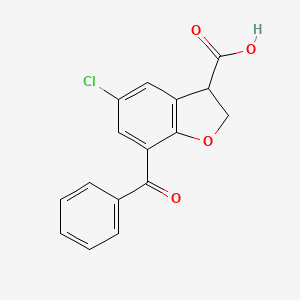
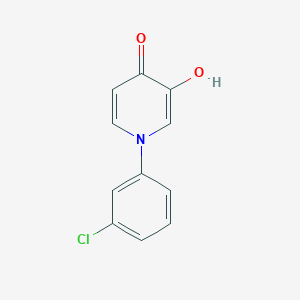
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)
![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)

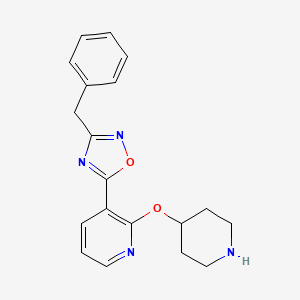

![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)

![2-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid](/img/structure/B13847985.png)
![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
